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Compound of Interest

7-Hydroxy-1-methoxy-3-
Compound Name:
methylcarbazole

Cat. No. B15589268

An in-depth analysis of available data reveals a notable scarcity of published spectroscopic and
biological information for the specific compound 7-Hydroxy-1-methoxy-3-methylcarbazole.
While this particular carbazole derivative is commercially available, comprehensive
characterization data, including NMR, mass spectrometry, IR, and UV-Vis spectra, are not
readily accessible in scientific literature or spectral databases. Similarly, specific experimental
protocols for its synthesis and details of its biological activity or associated signaling pathways
are not documented.

This guide, therefore, broadens its scope to provide a comprehensive overview of the
spectroscopic characterization, synthesis, and biological activities of the wider class of
carbazole alkaloids. This information is intended to serve as a valuable resource for
researchers, scientists, and drug development professionals working with this important class
of natural products.

Spectroscopic Data of Carbazole Alkaloids: A
General Profile

While specific data for 7-Hydroxy-1-methoxy-3-methylcarbazole is unavailable, the following
tables summarize typical spectroscopic characteristics observed for related carbazole
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alkaloids. These values are illustrative and can vary based on the specific substitution pattern
of the carbazole core.

Table 1: Typical *H NMR Chemical Shift Ranges for Carbazole Alkaloids

Proton Chemical Shift (8) ppm
N-H 7.5-11.0 (broad singlet)
Aromatic C-H 6.5-8.5

O-CHs 3.8-4.2

Ar-CHs 22-28

Ar-OH 4.5 - 10.0 (broad singlet)

Table 2: Typical 13C NMR Chemical Shift Ranges for Carbazole Alkaloids

Carbon Chemical Shift (8) ppm
Aromatic C 100 - 160

Aromatic C-N 120 - 145

Aromatic C-O 140 - 160

O-CHs 55-65

Ar-CHs 15-25

Table 3: Key Mass Spectrometry (MS) and Infrared (IR) Data for Carbazole Alkaloids
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Spectroscopic Technique Key Observations

Molecular ion peak (M*) is typically prominent.
Mass Spectrometry (EI-MS) Fragmentation patterns often involve the loss of

substituents from the carbazole core.

- N-H stretching: ~3400-3500 cm~1 (sharp) - O-
H stretching: ~3200-3600 cm~1 (broad) -

Infrared (IR) Spectroscopy Aromatic C-H stretching: ~3000-3100 cm~* -
C=C aromatic stretching: ~1450-1600 cm~* - C-
O stretching: ~1000-1300 cm—!

Experimental Protocols: A Generalized Approach

Due to the absence of a specific protocol for 7-Hydroxy-1-methoxy-3-methylcarbazole, a
generalized workflow for the synthesis and characterization of carbazole alkaloids is presented.

General Synthesis of Carbazole Alkaloids

A common and effective method for the synthesis of carbazole alkaloids is the Cadogan
reaction. This involves the reductive cyclization of 2-nitrobiphenyls.
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Caption: Generalized workflow for carbazole alkaloid synthesis.

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized or isolated carbazole alkaloid.
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 To cite this document: BenchChem. [Spectroscopic and Biological Insights into Carbazole
Alkaloids: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15589268#spectroscopic-data-of-7-
hydroxy-1-methoxy-3-methylcarbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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